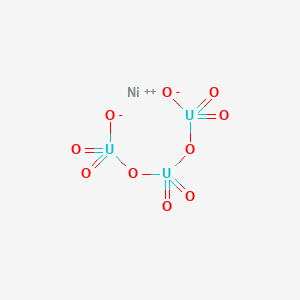

Nickel uranium oxide (NiU3O10)

Description

Structure

2D Structure

Properties

CAS No. |

15780-33-3 |

|---|---|

Molecular Formula |

NiO10U3+ |

Molecular Weight |

932.77 g/mol |

InChI |

InChI=1S/Ni.10O.3U/q+2;;;;;;;;;2*-1;;; |

InChI Key |

WTMASFUHFYWMEU-UHFFFAOYSA-N |

SMILES |

[O-][U](=O)(=O)O[U](=O)(=O)O[U](=O)(=O)[O-].[Ni+2] |

Canonical SMILES |

[O-][U](=O)(=O)O[U](=O)(=O)O[U](=O)(=O)[O-].[Ni+2] |

Other CAS No. |

15780-33-3 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

nickel triuranium decaoxide |

Origin of Product |

United States |

Synthesis Methodologies and Growth Mechanisms of Niu3o10

Ambient Pressure Synthesis Routes for NiU3O10

The formation of Nickel Uranium Oxide at ambient pressure can be achieved through several established methodologies, primarily involving high-temperature solid-state reactions or the chemical decomposition of precursor materials.

Solid-State Reaction Pathways

Solid-state reaction, often referred to as the ceramic method, is a common approach for synthesizing polycrystalline powders of mixed metal oxides like NiU3O10. evitachem.comwikipedia.org This technique is predicated on the direct reaction between solid starting materials at elevated temperatures. The process generally involves grinding the reactants together to reduce particle size and increase the surface area available for reaction. wikipedia.org The homogenized powder mixture is then typically pressed into a pellet and subjected to high-temperature heating in a controlled atmosphere. wikipedia.org At sufficient temperatures, ionic diffusion occurs at the grain boundaries of the reactants, leading to the formation of the desired product phase. wikipedia.org

For the synthesis of NiU3O10, this pathway involves the stoichiometric mixing of nickel oxide (NiO) and uranium trioxide (UO3) powders. evitachem.com The mixture is then heated to temperatures ranging from 800°C to 1200°C. evitachem.com The reaction can be represented by a chemical reaction network, which helps in predicting the likely reaction pathways and intermediate compounds that may form during the synthesis process. escholarship.org

Table 1: Typical Parameters for Solid-State Synthesis of NiU3O10

| Parameter | Description | Typical Values |

|---|---|---|

| Reactants | Starting metal oxide powders. | Nickel Oxide (NiO), Uranium Trioxide (UO3) |

| Stoichiometry | The molar ratio of the reactants. | 1:3 (Ni:U) |

| Preparation | Mechanical mixing and grinding of reactants. | Mortar and pestle, ball milling. wikipedia.org |

| Form | Reactants are often pressed into pellets. | Uniaxial pressing. mdpi.com |

| Temperature | The temperature range for calcination. | 800°C - 1200°C. evitachem.com |

Precursor Decomposition Synthesis from Nickel and Uranyl Nitrate (B79036) Systems

An alternative to direct solid-state reaction is the synthesis via decomposition of chemical precursors, such as in a sol-gel process. evitachem.com This method offers greater homogeneity at the atomic level. In this approach, salts of the desired metals, such as nickel nitrate and uranyl nitrate, are dissolved in a suitable solvent to create a solution. evitachem.com

While direct interaction between uranyl nitrate and other metal nitrates in binary mixtures is often absent, with each nitrate decomposing independently to its respective oxide, the process allows for a highly mixed environment. researchgate.net For instance, studies on uranyl nitrate hexahydrate (UNH) show it does not form anhydrous uranyl nitrate upon heating; instead, hydrolysis and polymerization lead to hydroxynitrates that decompose in multiple steps to form uranium oxides. researchgate.net A similar decomposition pathway is expected for the nickel precursor.

The general steps for a precursor decomposition synthesis are:

Dissolution : Nickel and uranium salts, like uranyl nitrate hexahydrate, are dissolved in a solvent. evitachem.com

Gelling : A gelling agent is added to the solution to form a sol, which then evolves into a gel, trapping the metal ions in a matrix. evitachem.com

Drying and Heat Treatment : The gel is dried to remove the solvent and then subjected to heat treatment (calcination). During this final step, the organic components and nitrate groups are burned off, and the metal ions react to form the final nickel uranium oxide compound. evitachem.com

High-Pressure and High-Temperature Considerations in Ni-U-O System Synthesis and Phase Relationships (Distinction from NiUO4 Polymorphs)

The use of high-pressure and high-temperature (HP/HT) conditions is a powerful tool in materials synthesis, capable of producing novel materials and phases that are not accessible under ambient conditions. rsc.org Pressure can shorten interatomic distances, altering elemental periodicity and driving chemical reactions. rsc.org In HP/HT synthesis, reactions often proceed via ion diffusion at grain boundaries, and increasing the temperature can accelerate the reaction rate and promote the growth of single crystals. nih.gov This methodology has been used to create new nickel hydrides at pressures around 60 GPa, demonstrating its utility for the nickel system. aps.org

In the context of the Ni-U-O system, high-pressure synthesis is critical for understanding phase relationships and polymorphism. This is particularly relevant when distinguishing ternary oxides like NiU3O10 from related compounds such as the NiUO4 polymorphs. researchgate.net The structure of ternary uranium oxides is sensitive to the size mismatch between the constituent cations (e.g., Ni²⁺ and U⁶⁺). researchgate.net This mismatch can induce structural distortions, leading to different symmetries and space groups. researchgate.net

For example, a systematic study of AUO4 (A = Cd, Mn, Co, Mg, Ni) oxides revealed that β-NiUO4 is described by the Ibmm space group. researchgate.net Other compounds in this family, like β-CdUO4, adopt the higher symmetry Cmmm space group. researchgate.net The difference is attributed to the tilting of polyhedra within the crystal structure to accommodate cation size differences. researchgate.net Heating the Ibmm structures can reduce this tilt, potentially leading to a phase transition to the Cmmm structure. researchgate.net Such phase transitions, which can be induced by temperature or pressure, highlight the complex phase diagram of the Ni-U-O system and the importance of synthesis conditions in determining the final product. researchgate.netresearchgate.net

Table 2: Crystallographic Distinction in the AUO4 Family

| Compound | Space Group | Key Structural Feature |

|---|---|---|

| β-NiUO4 | Ibmm | Isostructural with MnUO4, CoUO4, and MgUO4. researchgate.net |

Single Crystal Growth Techniques for NiU3O10

The production of single crystals is essential for the detailed characterization of a material's intrinsic physical properties, as the absence of grain boundaries allows for more precise measurements. warwick.ac.uk Several techniques have been developed for growing single crystals, which could be applicable to NiU3O10. arxiv.org The choice of method depends on factors like the material's melting point, congruency, and thermal stability. mpg.deedtechbooks.org

Common single crystal growth techniques include:

Czochralski Method : A seed crystal is dipped into a melt of the material and slowly pulled upwards while rotating, resulting in the growth of a large, high-quality single crystal boule. warwick.ac.uk

Bridgman-Stockbarger Method : Material in a crucible is slowly passed through a temperature gradient in a furnace, causing gradual solidification from one end to the other. warwick.ac.ukedtechbooks.org

Floating-Zone Method : A crucible-free technique where a small molten zone is moved along a polycrystalline rod. This method is advantageous for producing high-purity crystals as it avoids contamination from a crucible. mpg.deedtechbooks.org

Solution Growth (Flux Method) : Crystals are grown from a supersaturated solution, where the solvent is often a molten salt (flux). This is suitable for materials with very high melting points or that decompose before melting. warwick.ac.uk

Hydrothermal Synthesis : This method utilizes the solubility of materials in hot, high-pressure water to grow crystals. warwick.ac.uk

Chemical Vapor Transport (CVT) : A solid material reacts with a gaseous transport agent, and the resulting volatile species deposits elsewhere in the form of crystals, typically driven by a temperature gradient. mpg.de

In situ investigations of HP/HT synthesis show that after the initial reaction is complete, raising the temperature further can initiate single-crystal growth, suggesting a direct pathway from polycrystalline powder to single crystals under pressure. nih.gov

Table 3: Overview of Single Crystal Growth Techniques

| Technique | Growth Phase | Key Advantage |

|---|---|---|

| Czochralski | From melt | Produces large, high-quality crystals. warwick.ac.uk |

| Bridgman-Stockbarger | From melt | Simple and effective for many materials. edtechbooks.org |

| Floating-Zone | From melt | High purity (crucible-free). mpg.de |

| Solution (Flux) Growth | From solution | Good for incongruent or high-melting-point materials. warwick.ac.uk |

| Hydrothermal | From solution | Control over particle size and morphology. evitachem.com |

Micro- and Nanostructure Formation Processes During Synthesis

The final microstructure and nanostructure of NiU3O10 are determined by the kinetics and mechanisms of the synthesis process. The formation of these structures can occur through various pathways, including controlled aggregation, competitive reactions, and template-assisted growth.

During solid-state synthesis of nickel-rich oxides, a competition between the thermal decomposition of precursors and the desired chemical reaction (e.g., lithiation) can occur. nih.gov This competition can lead to spatially heterogeneous intermediates and the formation of defects such as intergranular voids and intragranular nanopores, which directly shape the material's microstructure. nih.gov

In processes involving precursor solutions, the formation of nanostructures can be controlled through self-assembly or templating. For example, in the synthesis of γ-Fe2O3/NiO core-shell structures, Ni(OH)2 nanocrystals first nucleate and aggregate on the surface of Fe3O4 microspheres under solvothermal conditions. rug.nl Subsequent calcination converts the Ni(OH)2 into NiO shells composed of many irregular, monocrystalline nanosheets. rug.nl This illustrates a mechanism where the final microstructure is the result of a multi-step nucleation, aggregation, and transformation process.

Another approach involves using porous matrices to spatially confine the growth of nanostructures. nih.gov By controlling diffusion-limited processes within a confined volume, it is possible to direct the self-assembly of materials and achieve a desired morphology. nih.gov The loading of pre-formed nanostructures into a matrix, such as a hydrogel, can also be used to create specific microstructures, where the components are physically entrapped within a three-dimensional network. dovepress.com

Crystallographic Investigation and Structural Characterization of Niu3o10

Determination of Crystallographic System and Space Group (Triclinic, P1̅)

The crystal structure of nickel uranium oxide, NiU₃O₁₀, has been determined to belong to the triclinic crystal system. acs.orgscite.ai This system is characterized by the lowest symmetry among the crystal systems, with lattice vectors of unequal length and non-orthogonal angles. Specifically, NiU₃O₁₀ crystallizes in the centrosymmetric space group P1̅. acs.org The selection of this space group indicates that the crystal lattice has an inversion center.

Single-crystal X-ray diffraction studies have provided precise lattice parameters for NiU₃O₁₀. acs.org These parameters define the dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal structure.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 5.8671(2) |

| b (Å) | 8.2440(2) |

| c (Å) | 9.0108(3) |

| α (°) | 93.121(2) |

| β (°) | 75.280(2) |

| γ (°) | 94.379(2) |

| Volume (ų) | 420.03(2) |

Comparative Crystallographic Studies with Isostructural Uranium Oxide Compounds (e.g., CuU₃O₁₀)

A powerful method for understanding the crystal chemistry of a compound is to compare it with isostructural materials, where atoms of a similar size and charge are substituted into the crystal lattice. NiU₃O₁₀ has been identified as being isostructural with copper uranium oxide, CuU₃O₁₀. acs.org This means that both compounds share the same crystal structure and space group, with the primary difference being the substitution of nickel for copper.

Advanced Diffraction Methodologies for Structural Refinement

To obtain the high-resolution data necessary for a detailed structural characterization of complex materials like NiU₃O₁₀, advanced diffraction techniques are often required.

Synchrotron single-crystal X-ray diffraction is a state-of-the-art technique that utilizes the extremely bright and collimated X-ray beams produced by a synchrotron source. aps.orgnih.govsynchrotron.org.au This high-intensity radiation allows for the study of very small or weakly diffracting crystals, providing data of exceptional quality and resolution. aps.org The structural determination and refinement of NiU₃O₁₀ have benefited from such advanced methods. acs.orgscite.ai The use of synchrotron radiation is crucial for accurately determining the positions of the lighter oxygen atoms in the presence of the much heavier uranium atoms and for precisely refining the lattice parameters and atomic coordinates. uhu-ciqso.es Furthermore, techniques such as X-ray Absorption Near-Edge Structure (XANES) mapping, often performed at synchrotron facilities, have been used on single crystals to confirm the hexavalent state of uranium in the structure. acs.org

Application of Powder X-ray Diffraction for Phase Identification and Structural Analysis

Powder X-ray diffraction (XRD) is a crucial non-destructive technique for the analysis of NiU3O10. evitachem.commalvernpanalytical.com It is widely used for qualitative and quantitative phase analysis, allowing researchers to identify the crystalline phases present in a sample and determine their relative proportions. malvernpanalytical.comspringernature.com

In the context of NiU3O10, XRD is instrumental in confirming the formation of the desired compound after synthesis. For example, in solid-state reactions involving nickel oxide (NiO) and uranium trioxide (UO3), XRD is used to verify the formation of NiU3O10 and to identify any unreacted starting materials or impurity phases like U3O8 or NiO. iaea.orgresearchgate.net The diffraction pattern obtained from an unknown sample is compared with reference patterns from databases like the International Centre for Diffraction Data (ICDD) to confirm the presence of NiU3O10. ucmerced.edu

Beyond phase identification, powder XRD provides detailed information about the crystal structure of NiU3O10. By analyzing the positions and intensities of the diffraction peaks, researchers can determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. springernature.com This information is essential for a complete structural characterization. The peak profiles in an XRD pattern also offer insights into the microstructure of the material, such as crystallite size and strain. springernature.com For instance, broader peaks can indicate smaller crystallite sizes, which is often relevant for materials synthesized as nanoparticles. wikipedia.org

The data from powder XRD can be further analyzed using techniques like Rietveld refinement to refine the crystal structure model, providing precise atomic coordinates and site occupancies. wikipedia.org This level of detail is critical for understanding the structure-property relationships in NiU3O10.

Table 1: Representative Crystallographic Data for a Nickel Uranium Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.627(2) |

| b (Å) | 10.566(2) |

| c (Å) | 12.091(4) |

| α (°) | 110.59(1) |

| β (°) | 102.96(2) |

| γ (°) | 105.50(1) |

Data for [Ni(H2O)4]3[U(OH,H2O)(UO2)8O12(OH)3], a precursor to NiU3O10. Adapted from sci-hub.se.

Neutron Powder Diffraction Investigations

Neutron powder diffraction (NPD) is a powerful complementary technique to XRD for the structural analysis of materials like NiU3O10. osti.gov While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes NPD particularly sensitive to the positions of light elements, such as oxygen, in the presence of heavy elements like uranium. osti.gov

In the study of NiU3O10, NPD can provide more accurate information on the oxygen atomic positions and their occupancies compared to XRD. osti.gov This is crucial for a precise determination of the U-O and Ni-O bond lengths and the geometry of the coordination polyhedra. Understanding the oxygen sublattice is vital for comprehending the structural stability and potential ion transport properties of the material.

Furthermore, neutron diffraction is an indispensable tool for investigating the magnetic structure of materials. aps.orgresearchgate.net Since the neutron has a magnetic moment, it interacts with the magnetic moments of atoms in a crystal. This allows NPD to determine the arrangement and orientation of magnetic moments in magnetically ordered materials. aps.org Given that NiU3O10 contains nickel, which can carry a magnetic moment, NPD studies are essential to probe any potential antiferromagnetic or other magnetic ordering that may occur at low temperatures. evitachem.comaps.org The ability to separate the nuclear and magnetic scattering signals is a key advantage of NPD in studying magnetic materials. aps.org

Real-Space Structural Imaging via High-Resolution Electron Microscopy

High-resolution transmission electron microscopy (HRTEM) and high-resolution scanning transmission electron microscopy (HRSTEM) are direct imaging techniques that allow for the visualization of the atomic structure of materials. wikipedia.org These methods provide real-space images of the crystal lattice, revealing the arrangement of atoms and any existing defects. wikipedia.org

For a complex oxide like NiU3O10, HRTEM can be used to directly observe the stacking of atomic planes and the arrangement of the uranium and nickel polyhedra within the crystal structure. evitachem.com This can be particularly useful for identifying and characterizing planar defects, dislocations, and grain boundaries, which can significantly influence the material's properties.

When combined with analytical techniques such as energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) within the electron microscope, it is possible to obtain chemical information at the nanoscale. hitachi-hightech.com This allows for the confirmation of the elemental composition and the mapping of the distribution of nickel and uranium within the crystalline structure, ensuring the homogeneity of the synthesized material.

The high resolution of modern electron microscopes, capable of reaching the sub-ångström level, allows for the direct imaging of individual atomic columns. wikipedia.org This powerful capability can be employed to validate the structural models derived from diffraction techniques like XRD and NPD and to provide a more complete understanding of the local atomic arrangements in NiU3O10.

Investigations into the Electronic Structure and Chemical Bonding of Niu3o10

Valence State Determination of Constituent Elements

Accurately determining the oxidation states of nickel and uranium is the first step in building a comprehensive model of the electronic structure of NiU₃O₁₀.

X-ray Absorption Near-Edge Structure (XANES) is a powerful, element-specific technique for probing the local electronic structure and oxidation state of an absorbing atom. For complex uranium compounds, high-energy-resolution fluorescence detection (HERFD) XANES is particularly effective. researchgate.netnih.gov Studies on intricate materials containing uranium have demonstrated that HERFD-XANES spectra at both the U L₃- and M₄-edges can unambiguously determine the uranium valence state. researchgate.net

In the case of uranium oxides, the energy position of the absorption edge in a XANES spectrum is highly sensitive to the oxidation state; the edge shifts to higher energies as the oxidation state increases. nih.gov For compounds containing hexavalent uranium (U⁶⁺), such as those with the uranyl moiety (UO₂²⁺), specific features appear in the XANES spectra. aps.orgresearchgate.net The U L₃-edge spectrum of U⁶⁺ compounds often exhibits a characteristic pre-edge feature, which arises from 2p₃/₂ → 5f electronic transitions. aps.org The intensity and energy position of this feature can be used to help identify the U⁶⁺ state. aps.org More definitively, the U M₄-edge HERFD-XANES provides a clear and reliable assessment, as the spectral shape and energy position are distinct for different uranium oxidation states (U³⁺, U⁴⁺, U⁵⁺, and U⁶⁺). nih.govhzdr.de Through comparison with reference spectra of known uranium compounds, analysis of NiU₃O₁₀ would confirm that the uranium atoms exist solely in the hexavalent (VI) oxidation state.

| Technique | Edge | Key Feature for U(VI) Assessment |

| HERFD-XANES | U L₃-edge | Pre-edge feature from 2p₃/₂ → 5f quadrupole transition researchgate.netaps.org |

| HERFD-XANES | U M₄-edge | Unambiguous white line energy position and spectral shape researchgate.netnih.gov |

The determination of the nickel oxidation state in mixed-metal oxides can be complex. Nickel is known to exist in several oxidation states, most commonly +2, but also +3 and +4. melscience.comlibretexts.orgumich.edu For NiU₃O₁₀, where uranium is hexavalent (U⁶⁺) and oxygen is divalent (O²⁻), a simple charge balance calculation (Ni + 3(+6) + 10(-2) = 0) would suggest a formal oxidation state of +2 for nickel.

This assignment is consistent with the general stability and prevalence of Ni(II) in oxide environments. libretexts.org Methodologies to confirm this would involve a combination of spectroscopic techniques and analysis of geometric parameters. For instance, the analysis of Ni-O bond lengths can provide evidence for the oxidation state. dtic.mil Spectroscopic methods such as X-ray Photoelectron Spectroscopy (XPS) would be employed to probe the core-level binding energies of nickel, which are sensitive to its oxidation state. Additionally, qualitative chemical tests, such as the use of Chugaev's reagent (dimethylglyoxime) in solution, can detect the presence of Ni²⁺ ions, which form a characteristic bright crimson precipitate. melscience.com In the context of NiU₃O₁₀, these methods would collectively support the assignment of the nickel oxidation state as +2.

Computational Approaches to Electronic Structure (e.g., Density Functional Theory, DFT+U Calculations)

Standard Density Functional Theory (DFT) calculations often struggle with materials containing strongly correlated electrons, such as the 3d electrons of nickel and the 5f electrons of uranium. youtube.comresearchgate.net These methods can incorrectly describe the localized nature of these electrons, leading to inaccurate predictions of electronic properties like the band gap. youtube.comquantumatk.com

To overcome these limitations, the DFT+U method is employed. This approach adds a Hubbard U term to the DFT functional, which better accounts for the on-site Coulomb repulsion of the localized d and f electrons. researchgate.netquantumatk.combohrium.com The value of U can be determined empirically or calculated from first principles. arxiv.org Applying DFT+U to NiU₃O₁₀ is essential for an accurate description of its electronic structure. The calculations would focus on the Ni 3d and U 5f states, providing insights into the density of states (DOS), band structure, and magnetic properties. quantumatk.comarxiv.org Such calculations predict a more accurate band gap by correctly positioning the occupied Ni 3d and U 5f states relative to the O 2p valence bands. researchgate.netquantumatk.com

| Computational Method | Purpose in NiU₃O₁₀ Analysis | Key Parameters |

| Density Functional Theory (DFT) | Provides a baseline electronic structure calculation. | Exchange-correlation functional (e.g., GGA, LDA) |

| DFT+U | Corrects for strong electron correlation in Ni 3d and U 5f orbitals, improving band gap prediction. researchgate.netquantumatk.com | Hubbard U parameter for Ni and U. |

Spectroscopic and Theoretical Probes of Orbital Hybridization and Covalency in Ni-O and U-O Interactions

The chemical bonding in NiU₃O₁₀ is characterized by interactions between the metal (Ni, U) and oxygen orbitals. The nature of these bonds ranges from ionic to covalent, which can be understood through the concept of orbital hybridization.

In the U-O bonds, the hexavalent uranium participates in bonding through its valence orbitals, including the 5f and 6d shells. pleiades.online Theoretical models and spectroscopic evidence for other U⁶⁺ compounds show significant mixing between the U 6d orbitals and the O 2p orbitals. aps.org Furthermore, the participation of U 5f orbitals in bonding is a key feature of actinide chemistry and contributes to the covalent character of the U-O bond. aps.orgresearchgate.net This hybridization leads to the formation of bonding and antibonding molecular orbitals that define the electronic structure.

The Ni-O bond involves the interaction of Ni 3d orbitals with O 2p orbitals. In nickel oxide (NiO), the bonding is understood to have both ionic and covalent character. rsc.org The hybridization between Ni 3d states and O 2p states is crucial for its electronic properties. researchgate.net In NiU₃O₁₀, the Ni²⁺ ion, with its 3d⁸ electron configuration, is octahedrally coordinated by oxygen atoms. evitachem.com The d-orbitals split into t₂g and e_g sets, which then hybridize with the p-orbitals of the surrounding oxygen atoms to form sigma (σ) and pi (π) bonds. This orbital overlap is a direct measure of the covalency in the Ni-O interaction.

Characterization of Valence Electronic States

The valence electronic states of NiU₃O₁₀ are those orbitals that participate in chemical bonding and determine the material's low-energy electronic properties. The characterization of these states is achieved by synthesizing the results from valence state determination, computational modeling, and spectroscopic analysis.

The highest occupied electronic states, forming the valence band, are predominantly composed of O 2p orbitals. Mixed into this band are significant contributions from the occupied Ni 3d and U 5f states. The degree of this mixing reflects the covalency of the Ni-O and U-O bonds.

The lowest unoccupied states, which form the conduction band, are primarily composed of empty Ni 3d and U 5f orbitals. The energy difference between the top of the valence band and the bottom of the conduction band defines the band gap. DFT+U calculations are critical for accurately predicting the magnitude of this gap. quantumatk.com The distribution and character of these valence states, particularly the density of states near the Fermi level, are responsible for the material's optical, magnetic, and catalytic properties. arxiv.orgresearchgate.net

Spectroscopic Probes for Niu3o10 Compositional and Structural Information

Vibrational Spectroscopy (Infrared and Raman) for Investigating Bonding and Coordination Environments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. youtube.com These vibrations are sensitive to bond strength, bond length, molecular symmetry, and the local chemical environment, making them powerful tools for structural elucidation. youtube.comresearchgate.net For NiU3O10, these techniques provide specific insights into the constituent uranyl units and the broader Ni-O and U-O bonding networks.

The structure of triuranates like NiU3O10 is built around uranium in its +6 oxidation state, which typically exists as the linear dioxide cation (UO2)2+, known as the uranyl unit. This moiety possesses characteristic vibrational modes that serve as a definitive spectroscopic signature. The most prominent of these is the symmetric stretching vibration (ν1) of the axial O=U=O bonds, which is strongly active in the Raman spectrum. nih.govosti.gov

In various uranyl-containing compounds, this symmetric stretching mode is typically observed in the 700–900 cm⁻¹ region. nih.govosti.gov The precise frequency is correlated with the U=O bond length; shorter, stronger bonds result in a higher vibrational frequency. The presence of multiple or asymmetric peaks in this region can indicate the existence of crystallographically distinct uranyl sites within the lattice, each with a slightly different coordination environment and U=O bond length. nih.gov

Table 1: Typical Raman Frequencies for Uranyl Symmetric Stretching (ν1) in Uranium(VI) Oxides

| Compound Type | Typical ν1 Frequency Range (cm⁻¹) | Corresponding U=O Bond Length (Å) |

|---|---|---|

| Uranyl Oxyhydrates | 820 - 850 | ~1.77 |

| Ammonium Diuranate | 828 - 840 | ~1.77 |

| General U(VI) Oxides | 700 - 900 | 1.75 - 1.80 |

Data compiled from analogous uranium compounds. nih.gov

Beyond the distinct uranyl vibrations, the IR and Raman spectra of NiU3O10 would also feature bands corresponding to the stretching and bending modes of the Ni-O and other U-O bonds within the crystal structure.

Ni-O Vibrational Modes: The vibrations associated with Ni-O bonds are typically found in the lower frequency region of the infrared spectrum. In materials like nickel(II) oxide (NiO) and various nickel hydroxides, the characteristic Ni-O stretching vibrations appear in the 400-600 cm⁻¹ range. mdpi.commdpi.com The presence of bands in this region in the spectrum of NiU3O10 would confirm the coordination of nickel by oxygen atoms.

U-O Vibrational Modes: In addition to the axial O=U=O stretching, the equatorial U-O bonds that link the uranyl units to the rest of the oxide lattice also have characteristic vibrational modes. These are typically observed at lower frequencies than the uranyl stretch, often overlapping with Ni-O modes in the 400-700 cm⁻¹ range. researchgate.net

The combined IR and Raman spectra of NiU3O10 are expected to be complex, with multiple overlapping bands. A detailed analysis, often aided by theoretical calculations like Density Functional Theory (DFT), is necessary to definitively assign these vibrational modes to specific Ni-O and U-O bonds and thus construct a comprehensive picture of the compound's bonding environment. sci-hub.box

X-ray Absorption Spectroscopy (XAS) and XANES for Local Atomic and Electronic Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state, coordination geometry, and local bond distances of a specific absorbing atom. amazonaws.com The X-ray Absorption Near Edge Structure (XANES) region, which is the region at and just above the absorption edge, is particularly sensitive to the oxidation state and coordination chemistry. researchgate.net

For NiU3O10, XAS can be performed at both the Ni K-edge and the U L3-edge to probe the respective elements independently.

Uranium L3-edge XANES: The position and features of the uranium L3 absorption edge are highly indicative of its oxidation state. In NiU3O10, uranium is expected to be in the +6 oxidation state. U(VI) compounds often exhibit a characteristic sharp resonance, or "white line," followed by a distinct shoulder peak approximately 15-20 eV higher in energy, which is a signature of the linear O=U=O uranyl moiety due to multiple scattering effects along the U-Oax-Oax axis. researchgate.netmartinmagnuson.com This feature can be used to confirm the presence and integrity of the uranyl unit.

Nickel K-edge XANES: The Ni K-edge XANES spectrum provides information about the oxidation state and local geometry of the nickel atoms. The energy position of the absorption edge shifts to higher energy with increasing oxidation state. desy.de For NiU3O10, the nickel is in the +2 oxidation state. Comparing the edge position and spectral shape to those of known standard compounds (e.g., NiO) allows for the direct confirmation of the Ni(II) valence state. researchgate.netdtic.mil Furthermore, analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region, beyond the XANES, can yield precise Ni-O and Ni-U interatomic distances. In similar oxide structures, Ni(II)-O bond distances are typically found to be in the range of 2.05-2.07 Å. nih.gov

Table 2: Expected XANES Features for NiU3O10

| Element Edge | Expected Oxidation State | Key Spectral Feature | Information Gained |

|---|---|---|---|

| U L3-edge | +6 | Sharp white line with a post-edge shoulder (~15-20 eV above edge) | Confirmation of U(VI) and presence of linear (UO2)2+ unit |

Electron Energy-Loss Spectroscopy (EELS) for Element-Specific Information

Electron Energy-Loss Spectroscopy (EELS) is a technique often performed in a Transmission Electron Microscope (TEM) that analyzes the energy lost by electrons as they pass through a thin sample. wiley.com This energy loss is element-specific and provides information on elemental composition, bonding, and electronic properties at high spatial resolution. eels.info

In the analysis of NiU3O10, EELS can be used to map the distribution of Ni, U, and O within the material. The core-loss region of the EELS spectrum contains ionization edges corresponding to the energy required to excite core electrons to unoccupied states. eels.info

Oxygen K-edge: The O K-edge spectrum, beginning around 532 eV, provides information on the hybridization between oxygen 2p orbitals and metal orbitals. In nickelates, a sharp peak around 529 eV can be a signature of Ni 3d–O 2p hybridization, indicative of the Ni³⁺ state. researchgate.net For NiU3O10, where Ni is Ni²⁺, the features would differ but still provide insight into the Ni-O and U-O bonding.

Nickel L-edge: The Ni L-edges (L3 at ~855 eV and L2 at ~872 eV) correspond to the excitation of 2p electrons. The precise energy and shape of these peaks are highly sensitive to the oxidation state and spin state of the nickel ions. For instance, the position of the Ni L3 peak for Ni³⁺ is reported around 855.6 eV. researchgate.net This allows for a direct probe of the nickel valence state.

Uranium M- and N-edges: Similarly, the uranium M-edges (M5 at ~3.55 keV and M4 at ~3.73 keV) and N-edges can be analyzed to provide complementary information on the electronic structure of uranium.

EELS provides a powerful means to confirm the elemental composition and local electronic structure of NiU3O10, often with nanoscale resolution. wiley.comox.ac.uk

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Valence Confirmation

UV-Vis-NIR spectroscopy measures the absorption of radiation in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum, which corresponds to electronic transitions within the material. libretexts.org When a molecule absorbs light in this range, an electron is promoted from a lower-energy occupied orbital to a higher-energy unoccupied orbital. libretexts.org The energy of these transitions provides information about the electronic structure and can be used to confirm the valence states of the constituent metal ions. rsc.org

The UV-Vis-NIR spectrum of NiU3O10 is expected to be a composite of transitions originating from both the nickel and uranium centers.

Ni(II) Transitions: Ni(II) ions in an octahedral oxygen environment typically exhibit characteristic d-d electronic transitions. These transitions are often weak but can be observed in the visible and near-infrared regions. Stronger charge-transfer bands for NiO are typically seen in the UV region, with an absorption edge reported around 290-330 nm. mdpi.comresearchgate.net

Uranyl (U(VI)) Transitions: The (UO2)2+ ion has a characteristic absorption spectrum in the UV-Vis range. The spectrum is dominated by charge-transfer transitions from the oxygen ligands to the empty 5f orbitals of the uranium atom. These transitions give uranyl compounds their typical yellow-green color.

The combination of these features in the spectrum of NiU3O10 allows for the confirmation of the Ni(II) and U(VI) oxidation states. aps.org The position and intensity of the absorption bands are sensitive to the coordination geometry and local environment of the metal ions, providing complementary structural information to the other spectroscopic techniques. scispace.com

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Nickel uranium oxide | NiU3O10 |

| Nickel(II) oxide | NiO |

| Uranium dioxide | UO2 |

Defect Chemistry Investigations in Nickel Uranium Oxides

Point Defect Formation and Migration Mechanisms in Uranium Oxide Systems

Point defects are fundamental to the behavior of uranium oxide systems. free.fr These zero-dimensional defects include vacancies (missing atoms), interstitials (atoms in sites that are not part of the regular crystal structure), and more complex combinations like Frenkel and Schottky defects. free.frfree.fr

Vacancies and Interstitials : In uranium oxides, the most common point defects involve oxygen and uranium atoms. Oxygen vacancies and interstitials are particularly prevalent and mobile, influencing stoichiometry (the O/U ratio). conicet.gov.ar Uranium vacancies are less common due to the higher energy required for their formation. The creation of these defects can be influenced by external conditions like temperature and oxygen partial pressure. conicet.gov.arresearchgate.net

Frenkel Pairs : An oxygen Frenkel pair is formed when an oxygen atom moves from its regular lattice site to an interstitial position, creating both an oxygen vacancy and an oxygen interstitial. free.frfree.fr This is a dominant intrinsic defect in UO2.

Schottky Defects : A Schottky defect in UO2 consists of one uranium vacancy and two oxygen vacancies, maintaining the charge neutrality of the crystal. free.frfree.fraps.org These defects are crucial for understanding the material's thermodynamic properties.

The migration of these defects, particularly oxygen vacancies and interstitials, is the primary mechanism for atomic diffusion within the oxide lattice. This diffusion is a key factor in processes like fuel restructuring and fission gas release under irradiation.

Impact of Cationic Chemical Disorder on Defect Energetics in Mixed Uranium Oxides

In mixed oxides like nickel uranium oxide, the uranium and nickel cations are distributed on the cation sublattice. When this distribution is random, it is referred to as cationic chemical disorder. aip.orgresearchgate.netarxiv.orgaip.org This disorder has a significant impact on the energy required to form point defects (defect formation energy).

In a simple oxide like UO2, a specific point defect has a single formation energy because the surrounding chemical environment is uniform. aip.orgaip.org However, in a mixed oxide, the local arrangement of different cations (e.g., Ni and U) around a potential defect site varies throughout the crystal. aip.org This variation means that the formation energy for a particular type of defect is not a single value but a range of values, depending on the specific local cation configuration. aip.orgresearchgate.netarxiv.org

Methodologies for Quantifying Defect Concentrations as a Function of Synthesis Parameters

Quantifying the concentration of point defects is crucial for correlating material properties with synthesis conditions. Several experimental and analytical techniques are employed for this purpose.

Spectroscopic and Diffraction Techniques : X-ray photoelectron spectroscopy (XPS) can be used to identify the different oxidation states of nickel and uranium, which are directly related to the presence of defects like vacancies and interstitials. rsc.org Changes in lattice parameters measured by X-ray diffraction (XRD) can also indicate the presence of a high concentration of point defects.

Positron Annihilation Spectroscopy (PAS) : This is a highly sensitive technique for studying vacancy-type defects. By measuring the lifetime of positrons injected into the material, it is possible to identify the size and concentration of vacancies and vacancy clusters. conicet.gov.ar

Electron Microscopy and Spectroscopy : Advanced techniques like aberration-corrected scanning transmission electron microscopy (STEM) combined with electron energy loss spectroscopy (EELS) allow for the direct imaging and chemical analysis of materials at the atomic scale. nih.gov This can reveal local variations in stoichiometry and identify defect gradients, for instance, near surfaces. nih.gov

Thermogravimetric Analysis (TGA) : By measuring the change in mass of a sample as a function of temperature and oxygen partial pressure, TGA can be used to determine deviations from stoichiometry, which are directly related to the concentration of oxygen vacancies and interstitials.

These methods allow researchers to establish relationships between synthesis parameters—such as temperature, atmosphere, and cooling rates—and the resulting defect chemistry of the material. conicet.gov.ar

Computational Predictions of Defect Energetics and Thermodynamic Stability (e.g., DFT+U Framework)

Computational modeling, particularly using density functional theory (DFT), is a powerful tool for investigating defect properties at the atomic level. For materials with strongly correlated electrons like uranium oxides, the standard DFT approach is often insufficient. The DFT+U method, which adds an on-site Coulomb interaction term (the Hubbard U), provides a more accurate description of the electronic structure and is widely used to calculate defect energetics. aip.orgresearchgate.netmdpi.commdpi.com

Using the DFT+U framework, researchers can calculate the formation energies of various point defects, including vacancies, interstitials, and complex defect clusters. researchgate.net These calculations provide fundamental insights into which defects are most likely to form and their relative stability.

For example, calculations for UO2 have determined the formation energies for charged point defects: uranium vacancies are predicted to have a -4 charge, oxygen interstitials a -2 charge, and oxygen vacancies a charge ranging from 0 to +2, depending on the Fermi level. aps.org These calculated energies for individual defects can then be combined to predict the formation energies of complex defects like Frenkel pairs and Schottky trios. aps.orgresearchgate.net

The table below presents a selection of computationally derived formation energies for intrinsic defects in UO2, which serves as a foundational system for understanding defects in more complex oxides like NiU3O10.

| Defect Type | Formation Energy (eV) - Representative Calculated Values |

| Oxygen Frenkel Pair | 3.5 - 5.1 |

| Uranium Frenkel Pair | 9.5 - 16.9 |

| Schottky Trio (1 VU + 2 VO) | 4.8 - 7.8 |

Note: The range of values reflects the use of different computational parameters and models in various studies.

These computational predictions are vital for building thermodynamic models that can describe how defect concentrations change with temperature and chemical environment, ultimately allowing for the prediction of material behavior under operational conditions. free.fr

Phase Stability and Thermal Transformation Studies of Niu3o10

Thermogravimetric Analysis (TGA) for Decomposition and Dehydration Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a material as a function of temperature. For hydrated compounds such as the precursor nickel uranyl oxide hydrate (B1144303), Ni[(UO₂)₃O₃(OH)₂]·4H₂O (often represented as NiU3O10·6H₂O), TGA reveals a multi-stage process of dehydration and decomposition.

Studies on the hydrated form of nickel uranium oxide show a distinct, two-step mass loss process upon heating. The initial and most significant mass loss corresponds to the removal of water molecules, followed by the decomposition of the compound at higher temperatures.

The dehydration process begins with the loss of outer-sphere water molecules, followed by the more strongly bound inner-sphere water and hydroxyl groups. The process can be summarized as follows:

Step 1: Dehydration: The initial phase of heating results in the sequential removal of water molecules. This typically occurs in the temperature range of 25°C to 400°C.

Step 2: Decomposition: Following complete dehydration, the anhydrous compound undergoes decomposition at temperatures above 600°C, ultimately forming a mixture of stable oxides.

The detailed weight loss stages are presented in the table below.

| Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Resulting Phase |

|---|---|---|---|---|

| 25–200 | Loss of 5 water molecules (H₂O) | 7.7 | 7.7 | NiU₃O₁₀·H₂O |

| 200–400 | Loss of final water molecule (from 2 OH⁻ groups) | 1.5 | 1.5 | NiU₃O₁₀ (Amorphous) |

| > 600 | Decomposition | - | - | Mixture of NiO and U₃O₈ |

Differential Thermal Analysis (DTA) for Endothermic and Exothermic Processes Related to Phase Changes

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) processes, which correspond to phase transitions, crystallization, and decomposition.

The DTA curve for hydrated nickel uranium oxide complements the TGA findings by revealing the energetic nature of the observed transformations.

Endothermic Peaks: The DTA thermogram shows two significant endothermic effects between 25°C and 400°C. These peaks correspond directly to the two-stage dehydration process identified by TGA, where energy is absorbed to break the bonds holding the water molecules within the crystal lattice.

Exothermic Peak: An exothermic peak is observed around 570°C. This event is attributed to the crystallization of the amorphous anhydrous NiU3O10 phase that forms after complete dehydration. This process releases energy as the atoms arrange into a more stable, ordered crystalline structure.

High-Temperature Endotherm: A final endothermic effect is noted above 600°C, signaling the decomposition of the crystalline NiU3O10 into simpler, more stable oxides like nickel oxide (NiO) and triuranium octoxide (U₃O₈).

The key thermal events detected by DTA are summarized in the table below.

| Peak Temperature (°C) | Process Type | Associated Transformation |

|---|---|---|

| ~150 | Endothermic | Release of weakly bound water molecules |

| ~350 | Endothermic | Release of strongly bound water/hydroxyl groups |

| ~570 | Exothermic | Crystallization of amorphous NiU₃O₁₀ |

| > 600 | Endothermic | Decomposition of NiU₃O₁₀ |

In-situ High-Temperature X-ray Diffraction for Dynamic Phase Transformations

In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful analytical method used to study the crystallographic changes in a material in real-time as it is heated. This technique provides direct evidence of phase transitions, lattice expansion, and the formation of new crystalline phases by collecting diffraction patterns continuously at elevated temperatures.

While the thermal events for NiU3O10 are well-documented by TGA and DTA, specific in-situ HT-XRD studies detailing the dynamic phase transformations of this particular compound are not extensively available in published literature. However, the application of this technique would be invaluable for:

Directly observing the loss of crystallinity as the hydrated precursor becomes amorphous upon dehydration.

Monitoring the precise temperature at which the exothermic crystallization of anhydrous NiU3O10 occurs, as identified by DTA.

Characterizing the crystal structure of the anhydrous NiU3O10 phase.

Tracking the decomposition of NiU3O10 into NiO and U₃O₈ and following the growth of the diffraction peaks corresponding to these new phases at higher temperatures.

Such an analysis would provide a complete crystallographic picture of the thermal behavior of NiU3O10, complementing the data from thermal analysis techniques.

Construction and Analysis of Pressure-Temperature Phase Relationships within the Ni-U-O System

A pressure-temperature (P-T) phase diagram is a graphical representation of the conditions under which different phases of a substance are thermodynamically stable. For a multi-component system like Nickel-Uranium-Oxygen (Ni-U-O), the phase diagram illustrates the stability fields for various compounds, including NiU3O10, as a function of both pressure and temperature.

The analysis of such a diagram would be crucial for:

Defining the specific temperature and pressure ranges where NiU3O10 is the stable phase.

Identifying the phase boundaries between NiU3O10 and neighboring phases, such as binary oxides (NiO, UO₂, U₃O₈) or other potential ternary compounds.

Predicting the transformation pathways and final products when the compound is subjected to conditions outside its stability field.

Understanding these relationships is essential for predicting the long-term behavior of materials in applications involving extreme temperatures and pressures.

Advanced Experimental Characterization Methodologies for Niu3o10

Synchrotron Radiation Techniques for Spatially Resolved and In-situ Investigations

For NiU3O10, synchrotron-based X-ray Diffraction (XRD) would be invaluable for determining its crystallographic structure with high precision. nih.gov In-situ XRD experiments, where diffraction patterns are collected while the sample is subjected to varying temperatures or reactive atmospheres, can track phase transformations, lattice expansion, or degradation pathways in real-time. acs.orgkns.orgnih.gov For instance, studies on the oxidation of UO2 have successfully used in-situ synchrotron XRD to monitor the evolution of different uranium oxide phases (e.g., U4O9, U3O7, and U3O8) at elevated temperatures. acs.orgkns.orgnih.gov A similar approach for NiU3O10 could elucidate its thermal stability and decomposition products.

X-ray Absorption Spectroscopy (XAS) is another vital synchrotron technique that provides element-specific information about the local atomic structure and oxidation state. nih.govmdpi.com By tuning the X-ray energy to the absorption edges of nickel (K-edge) and uranium (L3- or M-edges), one can probe the coordination environment and valence states of each element independently. nih.govrsc.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides data on bond distances and coordination numbers of neighboring atoms. researchgate.net Spatially resolved analysis can be achieved using micro- or nano-focused beams, allowing for the mapping of elemental distribution and chemical states across a sample, which would be critical for assessing the homogeneity of NiU3O10. tytlabs.co.jpresearchgate.net

Table 1: Synchrotron Radiation Techniques for NiU3O10 Analysis

| Technique | Information Obtained | Key Advantages for NiU3O10 |

| In-situ X-ray Diffraction (XRD) | Crystal structure, phase transitions, lattice parameters under non-ambient conditions. | Real-time tracking of structural changes during heating, cooling, or chemical reactions. kns.orgnih.gov |

| X-ray Absorption Spectroscopy (XAS) | Element-specific oxidation states, local coordination environment, bond distances. | Probes the local atomic environment of both Ni and U independently. nih.gov |

| Spatially Resolved X-ray Fluorescence (µ-XRF) | Elemental distribution and mapping. | Assesses the spatial homogeneity of nickel and uranium within the material. mdpi.com |

Electron Microscopy Techniques (SEM, TEM, STEM) for Morphological and Microstructural Analysis

Electron microscopy techniques are essential for visualizing the morphology and microstructure of materials from the micrometer to the atomic scale. nd.edu For a polycrystalline material like NiU3O10, a combination of Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM) would provide a comprehensive understanding of its physical characteristics.

Scanning Electron Microscopy (SEM) is typically the first step in microstructural characterization, providing high-resolution images of the sample's surface topography. lew.ro For NiU3O10, SEM would be used to analyze particle size, shape, and aggregation, as well as the surface texture of sintered pellets or thin films. d-nb.inforesearchgate.netosti.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide semi-quantitative elemental analysis and mapping to verify the distribution of nickel, uranium, and oxygen on the sample surface. d-nb.infonih.govnd.edu

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the study of the internal microstructure of the material. elte.hu To perform TEM, a sample must be thinned to electron transparency (typically less than 100 nm). High-resolution TEM (HRTEM) can resolve atomic lattices, allowing for the direct visualization of crystal structure, grain boundaries, and defects within NiU3O10 crystallites. Selected Area Electron Diffraction (SAED) within the TEM provides crystallographic information from nano-scale regions, complementing XRD data. bris.ac.uk

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM. A finely focused electron beam is scanned across the thinned sample, and various signals are collected. researchgate.net High-angle annular dark-field (HAADF) imaging in STEM is particularly powerful for materials containing heavy elements like uranium, as the image contrast is highly sensitive to the atomic number (Z-contrast). This would allow for clear visualization of the distribution of uranium and nickel atoms within the crystal lattice. Furthermore, coupling STEM with Electron Energy-Loss Spectroscopy (EELS) allows for elemental and oxidation state mapping at the nanometer or even atomic scale, providing insights into the electronic structure of the material. researchgate.netox.ac.ukornl.gov

Table 2: Electron Microscopy Techniques for NiU3O10 Characterization

| Technique | Primary Information | Spatial Resolution |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape. | ~1 nm |

| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping. | ~1 µm |

| Transmission Electron Microscopy (TEM) | Internal microstructure, crystallinity, defects. | < 0.1 nm |

| Scanning Transmission Electron Microscopy (STEM) | Atomic-resolution imaging, elemental mapping. | < 0.1 nm |

| Electron Energy-Loss Spectroscopy (EELS) | Elemental and oxidation state analysis. | ~1 nm |

Scanning Probe Microscopy for Local Surface Topography and Electronic Response Mapping

Scanning Probe Microscopy (SPM) encompasses a family of techniques that measure surface properties by scanning a sharp physical probe across the sample. These methods are capable of providing three-dimensional topographical images with atomic or near-atomic resolution and can also map various local physical properties.

For NiU3O10, Atomic Force Microscopy (AFM) would be a primary SPM technique to investigate surface topography in detail. AFM measures the forces between the probe tip and the sample surface to generate a 3D map of the surface, revealing features such as grain structure, surface roughness, and any step edges or defects on individual crystal faces.

To probe the local electronic response, techniques such as Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) could be employed, provided the NiU3O10 sample is sufficiently conductive. STM measures the quantum tunneling current between a conductive tip and the sample to image the surface electronic density of states with atomic resolution. ox.ac.uk STS involves holding the tip at a specific location and varying the voltage to obtain a current-voltage (I-V) curve, which provides information about the local electronic band structure, including the band gap. This would be a powerful method to investigate how the electronic properties of NiU3O1s0 vary at grain boundaries or near defects.

Solid-State Nuclear Magnetic Resonance (NMR) for Probing Local Atomic Environments (if applicable)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local atomic environment of specific isotopes, providing detailed information about chemical structure, coordination, and internuclear distances. nih.gov However, its applicability to NiU3O10 faces significant challenges.

The compound contains two elements, nickel and uranium, that are problematic for solid-state NMR. Many nickel isotopes are not NMR-active, and those that are have very low natural abundance. More importantly, the presence of paramagnetic centers, such as Ni(II) ions and potentially certain uranium oxidation states, causes substantial shifting and broadening of NMR signals due to hyperfine interactions between the unpaired electrons and the atomic nuclei. columbia.edunih.govnih.gov This often makes the spectra extremely broad and difficult to interpret. nih.gov

Furthermore, the only NMR-active isotope of uranium with a non-zero spin is 235U, which has a very low natural abundance (0.72%). 235U is a quadrupolar nucleus (spin > 1/2), which interacts with local electric field gradients, leading to very broad spectral lines that are often undetectable in the solid state. nih.gov While NMR studies have been performed on some paramagnetic uranium compounds, they are exceptionally challenging and often focus on other nuclei within the compound, such as 14N in uranium mononitride. aps.orgaps.org Given the combination of a quadrupolar uranium nucleus and the presence of paramagnetic nickel, obtaining high-resolution solid-state NMR spectra from NiU3O10 to probe its local atomic environments is likely not feasible with current standard methodologies. columbia.educhemrxiv.orgrwth-aachen.deresearchgate.net

Theoretical and Computational Frameworks for Niu3o10 Research

Density Functional Theory (DFT) for Predicting Structural Parameters and Electronic Behavior

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone for predicting the fundamental properties of materials like nickel uranium oxide.

Table 1: Representative Predicted Structural and Electronic Parameters from DFT (Hypothetical for NiU3O10 based on similar compounds)

| Parameter | Predicted Value/Behavior | Computational Method |

| Crystal System | Monoclinic | DFT (PBE+U) |

| Lattice Parameters | a ≈ 7.5 Å, b ≈ 5.8 Å, c ≈ 8.2 Å, β ≈ 95° | DFT Geometry Optimization |

| Band Gap | ~1.5 eV | DFT+U |

| Magnetic Ordering | Antiferromagnetic | Spin-polarized DFT |

Note: The values in this table are hypothetical and serve as examples of parameters that can be obtained from DFT calculations, based on findings for other complex oxides.

Molecular Dynamics Simulations for Investigating Atomic-Scale Dynamics and Transport Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides insights into the static properties of a material at absolute zero, MD allows for the investigation of its dynamic behavior at finite temperatures and pressures.

For NiU3O10, MD simulations can be used to study a variety of phenomena, including:

Thermal Stability: By simulating the system at different temperatures, MD can predict the melting point and identify any phase transitions that may occur.

Ion Transport: MD is particularly useful for studying the diffusion of ions within the crystal lattice. This is crucial for understanding the material's potential applications in areas such as solid-state batteries or nuclear fuel, where ion mobility is a key factor. For instance, MD simulations have been used to study oxygen diffusion in nickel oxide and uranium dioxide. researchgate.netmdpi.com

Mechanical Properties: MD simulations can be used to calculate mechanical properties like the bulk modulus, shear modulus, and Young's modulus by applying stress to the simulated crystal and observing the resulting strain.

The accuracy of MD simulations is highly dependent on the interatomic potential (force field) used to describe the interactions between atoms. For a complex ternary oxide like NiU3O10, developing an accurate force field can be a significant challenge and may involve fitting to experimental data or results from more accurate quantum mechanical calculations like DFT.

Application of Genetic Algorithms and Machine Learning for Crystal Structure Prediction and Structure-Performance Relationships

The vast number of possible atomic arrangements for a new compound makes the experimental determination of its crystal structure a challenging task. Computational techniques like genetic algorithms and machine learning are increasingly being used to accelerate this process.

Genetic Algorithms (GA): GAs are optimization techniques inspired by natural selection. In the context of materials science, they can be used to predict the most stable crystal structure of a compound. arxiv.orgoaepublish.com The process typically involves:

Generating a population of random crystal structures.

Calculating the energy of each structure using a method like DFT.

"Mating" and "mutating" the low-energy structures to create a new generation of structures.

Repeating this process until the lowest-energy (most stable) structure is found.

This approach has been successfully applied to predict the crystal structures of various ternary oxides. semanticscholar.orgaalto.fi

Machine Learning (ML): ML models can be trained on existing materials data to predict the properties of new, uncharacterized materials. For NiU3O10, ML could be used to:

Predict Properties: By training a model on a database of known oxides, it may be possible to predict properties of NiU3O10 such as its band gap, formation energy, or mechanical properties based on its chemical composition and structural features.

Establish Structure-Performance Relationships: ML can help identify the key structural features that control a material's performance. aps.org For example, it could be used to understand how the arrangement of nickel and uranium atoms in the lattice affects the catalytic activity or electronic conductivity of NiU3O10.

Recent studies have demonstrated the potential of machine learning in predicting the magnetic properties and stability of actinide-based compounds. semanticscholar.orgnih.gov

Future Research Avenues and Emerging Perspectives for Niu3o10

Elucidating Solid-State Reaction Mechanisms and Kinetics

A critical aspect of this research will be to determine the rate-limiting steps in the formation of NiU3O10. Solid-state reactions are complex processes that can be controlled by various factors, including nucleation, diffusion of reactants, and phase boundary reactions. By conducting a series of isothermal and non-isothermal kinetic studies, it will be possible to identify the dominant mechanism. Techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and high-temperature X-ray diffraction (HT-XRD) will be instrumental in monitoring the reaction progress in real-time.

The data obtained from these experiments can be fitted to various solid-state reaction models (e.g., Jander, Ginstling-Brounshtein, Avrami-Erofeev) to determine the most probable reaction mechanism. This will provide valuable insights into whether the reaction is diffusion-controlled or interface-controlled. Furthermore, the activation energy and pre-exponential factor for the formation of NiU3O10 can be calculated, providing quantitative measures of the reaction kinetics.

Table 1: Hypothetical Kinetic Parameters for the Solid-State Synthesis of NiU3O10 This table presents a set of plausible, though hypothetical, kinetic parameters that could be determined through future experimental work, illustrating the type of data that is needed.

| Kinetic Model | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Correlation Coefficient (R²) |

| Jander (3D diffusion) | 250 | 1.5 x 10⁵ | 0.985 |

| Ginstling-Brounshtein | 265 | 2.1 x 10⁵ | 0.992 |

| Avrami-Erofeev (n=2) | 240 | 8.9 x 10⁴ | 0.978 |

Fundamental Investigations of Surface Reactivity and Interface Phenomena

The surface of a material is where it interacts with its environment, making the study of its surface reactivity and interfacial phenomena of paramount importance for any potential application. For NiU3O10, understanding its surface chemistry is crucial for applications in catalysis, sensing, or as a component in nuclear fuel cycles. Future investigations should employ a suite of surface-sensitive techniques to probe the atomic and electronic structure of the NiU3O10 surface.

Techniques such as X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) can provide information on the elemental composition and oxidation states of nickel and uranium at the surface. This is particularly important for NiU3O10, as both nickel and uranium can exist in multiple oxidation states, which will significantly influence the surface reactivity. For instance, the presence of coordinatively unsaturated metal sites can act as active centers for chemical reactions.

Scanning probe microscopy techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), can be utilized to visualize the surface morphology and atomic arrangement. These techniques can identify surface defects, such as vacancies and adatoms, which are often the most reactive sites. The interaction of probe molecules (e.g., water, carbon monoxide) with the NiU3O10 surface can also be studied to understand adsorption energies and reaction pathways.

Design and Synthesis of Analogous Uranium-Based Complex Oxides

The knowledge gained from studying NiU3O10 can serve as a foundation for the design and synthesis of a broader family of analogous uranium-based complex oxides. By systematically substituting nickel with other transition metals (e.g., cobalt, copper, iron), it may be possible to tune the material's properties for specific applications. The choice of the substituting metal can influence the crystal structure, electronic properties, and catalytic activity of the resulting compound.

The synthesis of these new materials will likely involve similar solid-state reaction methods used for NiU3O10, but the reaction conditions (temperature, atmosphere, stoichiometry) will need to be optimized for each new compound. A combinatorial approach, where a large number of different compositions are synthesized and screened, could accelerate the discovery of new materials with desired properties.

The characterization of these novel complex oxides will involve a combination of techniques, including X-ray diffraction for phase identification and structure determination, and various spectroscopic methods to probe the electronic and magnetic properties. This systematic exploration will not only expand the library of known uranium-based materials but also contribute to a more fundamental understanding of the structure-property relationships in these complex systems.

Development and Application of Novel In-situ/Operando Characterization Techniques

To gain a deeper understanding of the dynamic processes occurring during the synthesis and operation of NiU3O10, it is essential to move beyond conventional ex-situ characterization methods. The development and application of novel in-situ and operando techniques will allow for the real-time observation of the material under reaction conditions.

For example, in-situ X-ray diffraction and in-situ transmission electron microscopy (TEM) can be used to monitor the structural evolution of the reactants during the solid-state synthesis of NiU3O10. This would provide direct evidence of intermediate phases and the transformation kinetics. Similarly, in-situ Raman and infrared spectroscopy can be employed to track changes in the vibrational modes of the material, offering insights into chemical bonding and phase transitions.

Operando techniques, which involve simultaneous measurement of the material's properties and its performance in a specific application (e.g., catalysis), are particularly powerful. For instance, an operando study of NiU3O10 as a catalyst would involve monitoring its structural and electronic state while simultaneously measuring its catalytic activity and selectivity. This would enable a direct correlation between the material's properties and its function.

Table 2: Potential In-situ/Operando Techniques for Future NiU3O10 Research This table outlines potential advanced characterization techniques and the specific insights they could provide in the study of NiU3O10.

| Technique | Information Gained | Potential Application Area |

| In-situ High-Temperature XRD | Real-time phase evolution, lattice parameter changes, reaction kinetics. | Solid-state synthesis, thermal stability studies. |

| In-situ TEM | Visualization of nanoparticle formation, grain growth, and defect dynamics. | Synthesis mechanism, microstructural evolution. |

| Operando XPS | Surface elemental composition and oxidation state changes under reaction conditions. | Catalysis, corrosion studies. |

| Operando Raman Spectroscopy | Vibrational mode changes, identification of surface intermediates. | Catalysis, sensing applications. |

Synergistic Integration of Advanced Experimental and Computational Methodologies

A powerful approach to advancing the understanding of NiU3O10 is the synergistic integration of advanced experimental techniques with state-of-the-art computational modeling. Density functional theory (DFT) calculations can be used to predict the crystal structure, electronic band structure, and phonon frequencies of NiU3O10. These theoretical predictions can then be validated and refined through comparison with experimental data from XRD and spectroscopic measurements.

Computational modeling can also be used to investigate phenomena that are difficult to probe experimentally. For example, DFT can be used to calculate the formation energies of different point defects (e.g., vacancies, interstitials) and to model the diffusion pathways of ions within the crystal lattice. This information is crucial for understanding the kinetics of solid-state reactions and the material's ionic conductivity.

The combination of experimental and computational approaches can create a powerful feedback loop. Experimental results can guide the development of more accurate theoretical models, while computational predictions can suggest new experiments to perform. This integrated approach will be essential for accelerating the discovery and development of NiU3O10 and other related materials.

Q & A

Basic Research Questions

Q. What synthesis methods are effective for producing high-purity NiU₃O₁₀?

- Methodology :

- Electrodeposition : Nickel can be deposited onto uranium substrates using controlled electrochemical cells. Key parameters include electrolyte composition (e.g., nickel sulfate solutions), voltage (1–3 V), and temperature (20–40°C). Post-deposition annealing at 500–700°C in an oxygen-rich environment ensures oxide formation .

- Solid-State Reaction : Mix stoichiometric amounts of NiO and U₃O₈ powders, followed by sintering at 900–1100°C under inert gas (argon) to prevent unwanted oxidation states .

- Validation : X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) confirm phase purity and stoichiometry .

- Validation : X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) confirm phase purity and stoichiometry .

Q. How can researchers characterize the crystal structure of NiU₃O₁₀?

- Techniques :

- XRD : Resolves lattice parameters and symmetry. Rutile-related structures (e.g., β-CdUO₄ analogs) are common in ternary uranium oxides, but space group assignments require Rietveld refinement .

- Transmission Electron Microscopy (TEM) : Reveals atomic-scale defects or intergrowths, critical for understanding structural stability .

Q. What safety protocols are essential for handling NiU₃O₁₀?

- Guidelines :

- PPE : Wear acid-resistant gloves, lab coats, and respirators with HEPA filters to avoid inhalation of radioactive particulates .

- Storage : Double-contained in lead-lined containers, labeled with radiation warnings. Work in fume hoods with negative pressure .

Advanced Research Questions

Q. How does the electronic structure of NiU₃O₁₀ influence its catalytic or superconducting properties?

- Key Findings :

- Mixed Valence States : Uranium’s +4/+5 and nickel’s +2/+3 oxidation states enable redox activity. X-ray photoelectron spectroscopy (XPS) and NMR (e.g., ¹⁷O NMR for UO₂²⁺ bonding) clarify charge distribution .

- Superconductivity : Nickel oxides with perovskite-like structures (e.g., LaNiO₃ analogs) exhibit correlated electron behavior. Theoretical DFT studies suggest NiU₃O₁₀ may show similar emergent properties under high pressure or doping .

Q. How can researchers resolve contradictions in reported crystal structures or phase diagrams?

- Approach :

- High-Resolution Neutron Diffraction : Resolves oxygen positional disorders in uranium-nickel oxides, which XRD may miss due to heavy atom dominance .

- Controlled Synthesis : Variations in oxygen partial pressure during annealing can stabilize distinct phases (e.g., NiUO₄ vs. NiU₃O₁₀). Thermodynamic modeling (CALPHAD) aids in mapping phase stability .

Q. What methodologies optimize NiU₃O₁₀ for energy storage or catalysis applications?

- Experimental Design :

- Electrocatalysis : Test oxygen evolution reaction (OER) activity in alkaline media using rotating disk electrodes. Compare with benchmark catalysts (e.g., IrO₂) .

- Lithium-Ion Batteries : Electrochemical cycling (0.1–3 V vs. Li/Li⁺) evaluates capacity retention. Pair with operando XRD to monitor structural changes during lithiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.